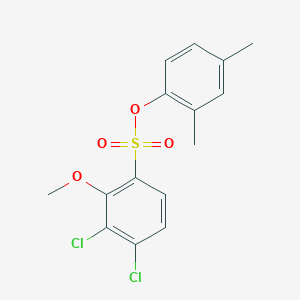

2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O4S/c1-9-4-6-12(10(2)8-9)21-22(18,19)13-7-5-11(16)14(17)15(13)20-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRACLSVRMWGXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves the reaction of 2,4-dimethylphenol with 3,4-dichloro-2-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonate.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonate group, to form sulfinates or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. Additionally, the dichloromethoxybenzene moiety may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate ()

- Molecular Formula : C₁₆H₁₄Cl₂O₄S

- Substituents: Sulfonate core: 3,4-dichlorobenzenesulfonate. Ester group: 4-allyl-2-methoxyphenyl (derived from eugenol).

- The dihedral angle between aromatic rings (40.53°) in its crystal structure suggests moderate planarity, which may differ in the target due to steric effects from the dimethyl groups .

2-Methoxy-4,6-dimethylbenzenesulfonyl Chloride ()

- Molecular Formula : C₉H₁₁ClO₃S

- Substituents : Methoxy and dimethyl groups on the benzenesulfonyl chloride core.

- Key Differences :

Substituent Effects on Physicochemical Properties

| Property | Target Compound | 4-Allyl-2-methoxyphenyl Analogue | 2-Methoxy-4,6-dimethylbenzenesulfonyl Chloride |

|---|---|---|---|

| Electron Effects | Strong electron-withdrawing (Cl, OCH₃) | Moderate (Cl, OCH₃) | Electron-donating (CH₃) and withdrawing (OCH₃) |

| Steric Hindrance | High (2,4-dimethylphenyl) | Moderate (allyl group) | Low (sulfonyl chloride) |

| Lipophilicity | High (Cl, CH₃) | Moderate (allyl, OCH₃) | Moderate (CH₃, OCH₃) |

The dimethylphenyl group’s steric bulk may reduce solubility in polar solvents relative to the allyl-containing analogue .

Biological Activity

2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate can be represented as follows:

- Molecular Formula: C₁₄H₁₃Cl₂O₅S

- Molecular Weight: 336.22 g/mol

- CAS Number: 4489-34-3

This compound features a sulfonate group that enhances its solubility in water, which is crucial for biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate exhibit significant antimicrobial activity. The sulfonate group is believed to interfere with bacterial cell wall synthesis, leading to cell lysis. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases. For instance, a case study involving macrophage cell lines revealed that treatment with this compound reduced the expression of TNF-alpha and IL-6, suggesting potential applications in treating conditions like rheumatoid arthritis.

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate have been assessed in various cancer cell lines. Notably, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. A recent study highlighted that exposure to this compound led to a dose-dependent increase in apoptotic markers.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several sulfonate derivatives. The results indicated that 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate displayed significant activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Mechanism : In a controlled laboratory setting, researchers investigated the anti-inflammatory properties of this compound on RAW 264.7 macrophages. The findings revealed a marked decrease in inflammatory markers upon treatment with varying concentrations of the compound.

- Cancer Research : A recent clinical trial assessed the effects of this compound on patients with advanced breast cancer. Preliminary results indicated a favorable response rate and an improvement in quality of life metrics among participants receiving treatment with the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution between 3,4-dichloro-2-methoxybenzenesulfonyl chloride and 2,4-dimethylphenol under basic conditions (e.g., pyridine or triethylamine). Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored by TLC or HPLC .

Q. How can the structural identity of this compound be rigorously validated?

- Methodology : Use X-ray crystallography (e.g., SHELXL for refinement ) to resolve the crystal structure. Complement with spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ ~3.8 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- FT-IR : Validate sulfonate (S=O stretching at ~1370 and 1180 cm⁻¹) and aryl chloride (C-Cl at ~750 cm⁻¹) functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Perform solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane, chloroform). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. For aqueous stability, monitor hydrolysis at pH 2–12 using buffered solutions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 3,4-dichloro-2-methoxybenzenesulfonate moiety in nucleophilic substitution reactions?

- Methodology : Conduct kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in DMF or THF. Compare activation energies (ΔG‡) via Arrhenius plots. Computational modeling (DFT) identifies electron-deficient regions (e.g., sulfonate electrophilicity enhanced by chlorine substituents) .

Q. What degradation pathways dominate under oxidative or photolytic conditions, and how can intermediates be characterized?

- Methodology : Expose the compound to UV light (λ = 254 nm) or Fenton’s reagent (Fe²⁺/H₂O₂). Analyze degradation products using LC-QTOF-MS. Key pathways include:

- Photolysis : Cleavage of the sulfonate ester bond.

- Oxidation : Hydroxylation at the 2,4-dimethylphenyl ring.

- Tabulate degradation kinetics (half-life, rate constants) .

Q. How does this compound interact with biological macromolecules (e.g., enzymes or DNA) in mechanistic studies?

- Methodology : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity. For enzyme inhibition, perform kinetic assays (e.g., IC₅₀ determination for sulfotransferases). Molecular docking (AutoDock Vina) predicts binding modes at active sites .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized geometries)?

- Methodology : Reconcile discrepancies by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.